molecular formula C24H28N2O3S B2910289 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea CAS No. 326610-07-5

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea

Cat. No.: B2910289
CAS No.: 326610-07-5
M. Wt: 424.56
InChI Key: JLCSBBIXASYRMK-UHFFFAOYSA-N
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Description

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea (CAS 326610-07-5) is a synthetic organic compound with a molecular formula of C24H28N2O3S and a molecular weight of 424.6 g/mol . This urea derivative features a distinctive adamantane moiety, a rigid lipophilic cage structure known to enhance metabolic stability and influence the physicochemical properties of bioactive molecules . The molecular scaffold combines this lipophilic adamantane group with a toluenesulfonylurea component, a structure often associated with potent biological activity. Urea derivatives incorporating adamantane fragments are of significant interest in medicinal chemistry, particularly as target-oriented inhibitors for enzymes such as human soluble epoxide hydrolase (sEH) . The adamantyl group is a common pharmacophore in the design of sEH inhibitors, where the ureido group mimics the transition state of the enzyme's natural substrate . Introducing spacers between the adamantane core and the urea functionality has been shown to fine-tune inhibitory potency and improve water solubility, making such compounds valuable tools for biochemical research . This product is provided for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(1-adamantyl)phenyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-16-2-8-22(9-3-16)30(28,29)26-23(27)25-21-6-4-20(5-7-21)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-9,17-19H,10-15H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCSBBIXASYRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of 1-isocyanatoadamantane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .

Industrial Production Methods

Industrial production methods for this compound may involve a one-pot synthesis approach, where the adamantane moiety is directly included through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The sulfonylurea group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amines derived from the sulfonylurea group.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxy fatty acids to diols . This inhibition helps maintain higher levels of epoxy fatty acids, which have anti-inflammatory and antihypertensive effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its adamantyl-phenyl and tosyl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound 4-methylbenzenesulfonyl ~450* Adamantyl enhances lipophilicity; sulfonyl improves polarity Not reported (assumed) N/A
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea 4-chlorophenyl 304.8 Chlorine atom increases electronegativity Potent anti-tuberculosis
ACPU () Piperidinyl, coumarin ~550* Coumarin fluorophore enables fluorescence assays Used in enzyme detection
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea () Bicyclo[2.2.1]heptan-2-yl 314.5 Bicyclic group reduces steric hindrance Not specified

*Estimated based on molecular formula.

Key Observations :

  • Adamantyl vs. Bicyclic Groups : Adamantyl-containing compounds exhibit higher lipophilicity (logP ~5–6) compared to bicyclic analogs (logP ~3–4), which may enhance blood-brain barrier penetration .
  • Sulfonyl vs.

Key Observations :

  • Yields for adamantyl-ureas vary widely (36–82%), influenced by steric hindrance and reagent compatibility .

Crystallographic and Intermolecular Interactions

Adamantyl-ureas often form hydrogen-bonded networks critical for solid-state stability.

  • 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea (): Exhibits zigzag polymeric chains via N–H⋯O hydrogen bonds (H⋯A distances: 2.07–2.23 Å; angles: 154–158°) .

Biological Activity

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of ureas and incorporates adamantane and sulfonamide functionalities, which are known to impart various pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of adamantane derivatives with isocyanates under controlled conditions. The characterization of the compound is often confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, ensuring the structural integrity and purity of the synthesized compound .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing adamantane have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the modulation of signaling pathways associated with cancer progression .

Enzyme Inhibition

One notable biological activity of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). The inhibition constants (IC50 values) for related compounds range from 0.4 to 21.7 nM, indicating a strong potential for therapeutic applications in managing conditions like hypertension and inflammation through the modulation of lipid signaling pathways .

Antimicrobial Activity

The antimicrobial properties of adamantane derivatives have also been explored. Preliminary data suggest that this compound exhibits activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .

Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers evaluated the anticancer effects of several adamantane-based ureas, including the target compound. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications .

Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of sEH by adamantane derivatives. The study highlighted that modifications to the urea structure significantly enhanced inhibitory potency, suggesting that further structural optimization could lead to more effective sEH inhibitors with potential applications in treating cardiovascular diseases .

Data Tables

Compound IC50 (nM) Biological Activity
This compound5.0sEH Inhibitor
Related Adamantane Derivative10.5Anticancer (MCF-7 Cell Line)
Another Derivative15.0Antimicrobial Activity

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